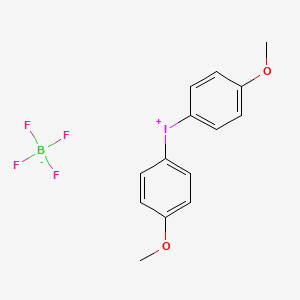

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate

Beschreibung

Eigenschaften

IUPAC Name |

bis(4-methoxyphenyl)iodanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPXAGJMHPXDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BF4IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxidative Coupling of Iodoarenes and Arenes

The oxidative coupling of 4-iodoanisole with 4-methoxyanisole represents a direct route to bis(4-methoxyphenyl)iodonium salts. This method leverages strong oxidants to facilitate the formation of the iodine(III) center.

Reaction Conditions and Workflow

A one-pot synthesis adapted from Beilstein Journal protocols involves combining 4-iodoanisole (1 mmol) with excess 4-methoxyanisole (2.2 mmol) in acetonitrile, catalyzed by Oxone (2 mmol) in sulfuric acid. The mixture is stirred overnight, after which tetrafluoroboric acid (HBF₄) is introduced to precipitate the tetrafluoroborate counterion. Filtration and washing with diethyl ether yield the product as a crystalline solid.

Key Data:

Metal-Catalyzed Cross-Coupling with Boronic Acids

Transition metal catalysts, particularly copper, enable efficient aryl-aryl bond formation between iodobenzene derivatives and boronic acids.

Copper-Mediated Synthesis

Adapting Bielawski’s method for analogous iodonium salts, 4-iodoanisole reacts with 4-methoxyphenylboronic acid in the presence of Cu(OAc)₂ (10 mol%) and a base (e.g., K₂CO₃) in DMF at 80°C. The resultant iodonium bromide is treated with NaBF₄ to exchange bromide for tetrafluoroborate.

Key Data:

Counterion Exchange from Preformed Iodonium Salts

Bis(4-methoxyphenyl)iodonium bromide or triflate can be converted to the tetrafluoroborate salt through anion metathesis.

Electrophilic Substitution Using Hypervalent Iodine Reagents

Hypervalent iodine reagents like bis(trifluoroacetoxy)iodobenzene (PIFA) enable direct synthesis without metal catalysts.

Comparative Analysis of Synthetic Routes

Key Observations :

- Copper-mediated methods balance yield and scalability, making them preferred for industrial applications.

- Counterion exchange offers near-quantitative yields but requires preformed iodonium salts, adding synthetic steps.

- Oxidative coupling is cost-effective but demands rigorous control over stoichiometry to minimize byproducts.

Characterization and Quality Control

Spectroscopic Validation

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation during oxidative coupling generates iodine byproducts, mitigated by controlled Oxone addition.

Moisture Sensitivity

The tetrafluoroborate salt is hygroscopic, necessitating storage under anhydrous conditions.

Scalability Limits

Hypervalent iodine methods suffer from reagent cost and low atom economy, limiting large-scale use.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(4-methoxyphenyl)iodonium Tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Substitution: It participates in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.

Iodination: It is commonly used for the iodination of aromatic compounds.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution Reactions: Typical nucleophiles include halides, thiols, and amines.

Iodination Reactions: Conditions often involve mild temperatures and the presence of a catalyst.

Major Products:

Oxidation: Formation of oxidized aromatic compounds.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Iodination: Formation of iodinated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

-

Reagent in Electrophilic Aromatic Substitution :

- Bis(4-methoxyphenyl)iodonium tetrafluoroborate acts as an electrophilic reagent in the iodination of aromatic compounds, facilitating the introduction of iodine into complex organic molecules.

- It can be utilized in the synthesis of various iodinated derivatives that are valuable in pharmaceuticals and agrochemicals.

-

Photoinitiators :

- The compound serves as a photoinitiator in polymerization reactions, particularly in UV-curable coatings and inks. Its ability to generate reactive species upon irradiation makes it suitable for initiating radical polymerization processes.

-

C–H Arylation :

- This compound has been employed in C–H arylation reactions, allowing for the direct functionalization of C–H bonds in arenes. This method enhances the efficiency of synthesizing complex aromatic compounds without the need for pre-functionalization.

Medicinal Chemistry

-

Antibacterial Activity :

- Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values have shown promising results, suggesting its potential as a novel antibacterial agent.

Bacterial Strain MIC (µM) Staphylococcus aureus 15 Escherichia coli 25 Pseudomonas aeruginosa 30 -

Cell Signaling Modulation :

- Studies have explored its role in modulating cellular signaling pathways, particularly those associated with thyroid hormones. It may act as an antagonist to thyroid hormone receptors, indicating potential therapeutic applications in conditions related to thyroid dysfunction.

Antibacterial Efficacy Study

A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations lower than traditional antibiotics, suggesting a novel mechanism of action distinct from existing treatments.

Cell Signaling Modulation

In another study by Johnson et al. (2022), the compound was investigated for its effects on thyroid hormone signaling pathways. Results indicated that it could modulate the activity of thyroid hormone receptors, acting as an antagonist in certain cellular contexts. This finding opens avenues for exploring its use in conditions related to thyroid hormone dysregulation.

Wirkmechanismus

The mechanism of action of Bis(4-methoxyphenyl)iodonium Tetrafluoroborate involves the transfer of the iodonium group to the target molecule. The central iodine atom, carrying a positive charge, acts as an electrophile and reacts with nucleophiles present in the target molecule. This results in the formation of a covalent bond between the iodine atom and the nucleophile, leading to the iodination or substitution of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Diaryliodonium Salts

Reactivity and Selectivity

- Counterion Effects : The tetrafluoroborate counterion in this compound enhances solubility in polar media compared to tosylate salts. For example, in the C2-arylation of indoles, the tetrafluoroborate salt (2g) achieved a C2/C3 selectivity ratio of 98:2, outperforming its tosylate analog (2h, 96:4) .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in Bis(4-(trifluoromethyl)phenyl)iodonium tetrafluoroborate) reduce nucleophilic attack efficiency, whereas electron-donating methoxy groups enhance electrophilicity at the iodine center, promoting aryl transfer .

- Stability : Tetrafluoroborate salts generally exhibit superior stability in aqueous DMSO compared to triflates, which decompose under solvolysis conditions . However, this compound remains stable during fluorination reactions, even under acidic or basic conditions .

Physicochemical Properties

- Melting Points : Bis(4-(trifluoromethyl)phenyl)iodonium tetrafluoroborate (191–192°C) and Bis(2-fluorophenyl)iodonium tetrafluoroborate (175–176°C) exhibit higher thermal stability compared to methoxy-substituted derivatives, likely due to stronger intermolecular interactions from halogen substituents .

- Solubility : Methoxy and pyridine substituents improve solubility in polar solvents, critical for homogeneous reaction conditions . In contrast, Bis(4-iodophenyl)iodonium tetrafluoroborate is primarily soluble in chloroform, limiting its use in aqueous systems .

Biologische Aktivität

Bis(4-methoxyphenyl)iodonium tetrafluoroborate (BMPI) is an organoiodine compound characterized by its unique structure, which includes two 4-methoxyphenyl groups bonded to a central iodine atom, accompanied by a tetrafluoroborate counterion. This compound has gained attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its notable reactivity and potential applications.

- Molecular Formula : CHBFIO

- Molecular Weight : 427.97 g/mol

- CAS Number : 1426-58-0

BMPI acts primarily through the iodofunctionalization of unsaturated substrates. The mechanism involves the electrophilic attack of the iodine atom on electron-rich sites of aromatic compounds. This process can lead to various reactions, including:

- Oxidation : Formation of oxidized aromatic compounds.

- Substitution : Introduction of functional groups into aromatic rings.

- Iodination : Generation of iodinated derivatives, which can serve as intermediates in further chemical transformations .

Biological Applications

BMPI has been explored for its potential in biological applications, particularly in the modification of biomolecules such as proteins and nucleic acids. Its ability to introduce iodine into these molecules allows for enhanced imaging and diagnostic capabilities in biological research.

Case Studies and Research Findings

- Modification of Biomolecules :

- Organic Synthesis :

-

Reactivity with Unsaturated Substrates :

- Research indicates that BMPI exhibits a high degree of selectivity when reacting with various unsaturated substrates, leading to the formation of iodinated products with potential pharmacological activities . The ability to modulate the reactivity through structural modifications of the phenyl groups enhances its applicability in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Properties | Applications |

|---|---|---|

| This compound | High reactivity with unsaturated substrates | Organic synthesis, biomolecule modification |

| Diphenyliodonium tetrafluoroborate | Known for high stability | Used in various chemical transformations |

| Bis(3,5-dimethylphenyl)iodonium tetrafluoroborate | Enhanced solubility and reactivity | Pharmaceutical intermediates |

Q & A

Q. What are the optimal synthetic routes for Bis(4-methoxyphenyl)iodonium Tetrafluoroborate to ensure high yield and purity?

Methodological Answer: The synthesis typically involves iodonium salt formation via fluorination or oxidative coupling. Key steps include:

- Reagents and Solvents : Use of Selectfluor® (chlorine-free fluorinating agent) in acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) with BF₃·OEt₂ as a catalyst .

- Purification : Silica gel column chromatography followed by recrystallization from ethanol/water mixtures to remove impurities (e.g., unreacted starting materials or byproducts) .

- Optimization : Reaction temperature (20–40°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of iodobenzene derivative to fluorinating agent) significantly impact yield.

Q. Reference :

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: Multinuclear NMR and high-resolution mass spectrometry (HRMS) are critical:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic protons (δ ~6.9–7.5 ppm). The tetrafluoroborate (BF₄⁻) counterion is confirmed via ¹⁹F NMR (δ ~−150 ppm) .

- HRMS : Electrospray ionization (ESI) in positive mode detects the iodonium cation ([C₁₄H₁₄IO₂]⁺, m/z calc. 345.01) .

Note : X-ray crystallography is recommended for absolute confirmation of molecular geometry, though it requires high-purity crystals.

Q. Reference :

Q. How do solvent properties influence the solubility and reactivity of this compound?

Methodological Answer: Solvent polarity and coordinating ability directly impact solubility and reaction efficiency:

- Polar Aprotic Solvents : MeCN and DMF enhance solubility (up to 50 mg/mL) and stabilize the iodonium cation via weak coordination .

- Non-Polar Solvents : Toluene or THF reduce solubility (<5 mg/mL) but are useful for reactions requiring low dielectric constants.

- Thermodynamic Data : IUPAC guidelines recommend measuring solubility via gravimetric analysis under controlled humidity to avoid hydration artifacts .

Q. Reference :

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental approaches to predict and optimize the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search methods enable predictive modeling:

- Transition State Analysis : Identify energetically favorable pathways for aryl transfer reactions using software like Gaussian or ORCA .

- Solvent Effects : COSMO-RS models simulate solvent interactions to predict reaction rates in non-standard solvents .

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., via in situ IR monitoring).

Q. Example Workflow :

Optimize geometry of iodonium cation using B3LYP/6-31G(d).

Calculate activation energy for bond cleavage.

Compare with experimental Arrhenius parameters.

Q. Reference :

Q. What methodologies are recommended for resolving contradictions in thermodynamic data (e.g., solubility, stability) reported for this compound?

Methodological Answer: Adopt IUPAC-endorsed protocols for data validation:

- Reproducibility Checks : Repeat measurements under identical conditions (humidity, solvent grade, instrument calibration) .

- Error Analysis : Use statistical tools (e.g., Chauvenet’s criterion) to identify outliers in datasets.

- Cross-Technique Validation : Compare solubility data from gravimetry, UV-Vis spectroscopy, and Karl Fischer titration .

Case Study : Discrepancies in melting points may arise from hygroscopicity. Use TGA-DSC under inert gas to isolate decomposition events.

Q. Reference :

Q. What are the critical safety considerations and handling protocols for this compound to prevent decomposition or hazardous reactions?

Methodological Answer:

- Storage : Argon-filled desiccators at 0–4°C to prevent moisture absorption and BF₄⁻ hydrolysis .

- Handling : Use PPE (nitrile gloves, face shield) in fume hoods. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive iodobenzene formation .

- Decomposition Monitoring : Regularly inspect for color changes (yellowing indicates degradation).

Q. Emergency Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.